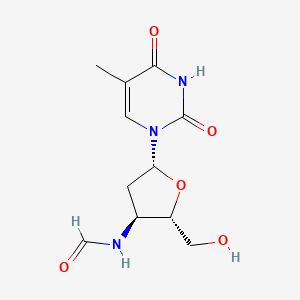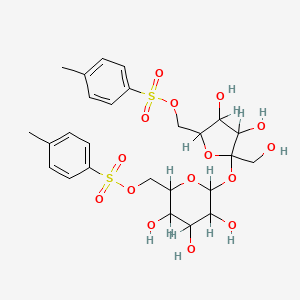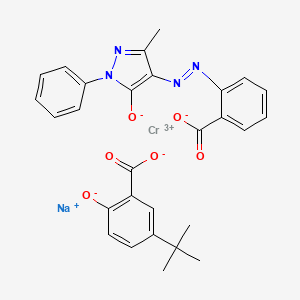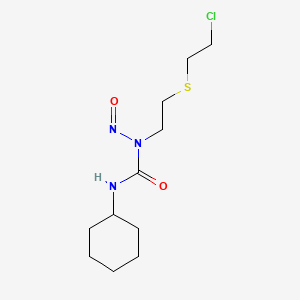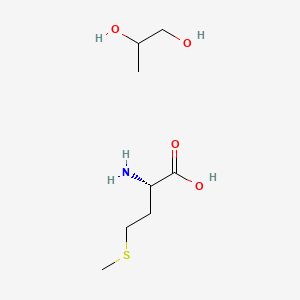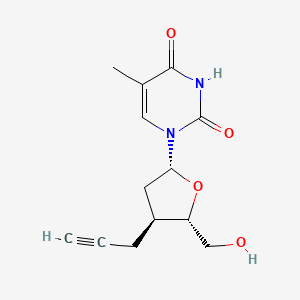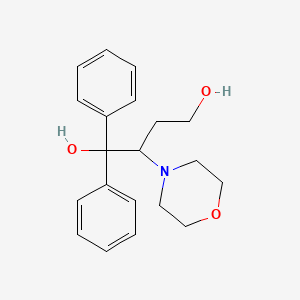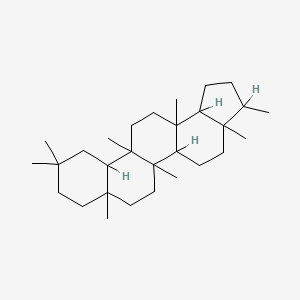
Norfriedelane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norfriedelane is a type of triterpene, specifically a nortriterpene, which is a derivative of the friedelane-type triterpenes. These compounds are known for their complex molecular structures and significant biological activities. This compound and its derivatives have been isolated from various plant species, including Salacia chinensis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norfriedelane-type triterpenes can be synthesized through various chemical reactions involving friedelane triterpenoids. One common method involves the oxidative transformation of friedelin to yield this compound derivatives. For example, the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin can produce friedel-3-enol acetate as a major product .
Industrial Production Methods: Industrial production of this compound-type triterpenes typically involves extraction from natural sources, such as the stems of Salacia chinensis. The extraction process includes solvent extraction followed by chromatographic purification to isolate the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: Norfriedelane undergoes various chemical reactions, including:
Oxidation: Conversion of friedelin to this compound derivatives through oxidative processes.
Reduction: Reduction reactions can modify the functional groups on the this compound skeleton.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: BF₃·OEt₂ is commonly used for oxidative transformations.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, such as friedel-3-enol acetate .
Aplicaciones Científicas De Investigación
Norfriedelane and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their radical scavenging activities and potential antioxidant properties.
Medicine: Investigated for their potential antimicrobial, anticancer, and anti-HIV activities.
Industry: Utilized in the development of new pharmaceuticals and natural product-based therapies.
Mecanismo De Acción
The mechanism of action of norfriedelane involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to exhibit radical scavenging activity, which involves neutralizing free radicals and preventing oxidative damage . The specific molecular targets and pathways can vary depending on the derivative and its functional groups.
Comparación Con Compuestos Similares
Friedelin: A closely related triterpene with similar biological activities.
Salaquinone B: A norfriedelane-type triterpene isolated from Salacia chinensis.
Salasones D and E: Friedelane-type triterpenes with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications and the resulting biological activities. Its derivatives often exhibit enhanced radical scavenging and antioxidant properties compared to other triterpenes .
Propiedades
Número CAS |
7506-14-1 |
|---|---|
Fórmula molecular |
C29H50 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
3,3a,5b,7a,10,10,11b,13a-octamethyl-2,3,4,5,5a,6,7,8,9,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C29H50/c1-20-9-10-21-26(20,5)12-11-22-27(21,6)16-18-29(8)23-19-24(2,3)13-14-25(23,4)15-17-28(22,29)7/h20-23H,9-19H2,1-8H3 |
Clave InChI |
RKDQOCJIOSRKCA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


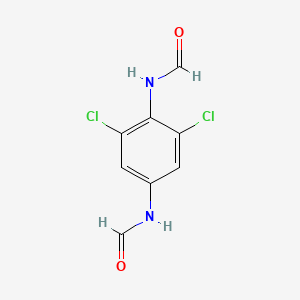
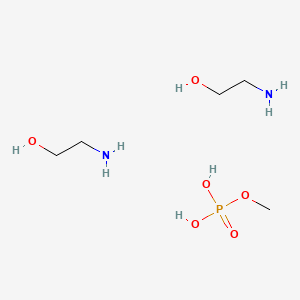
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
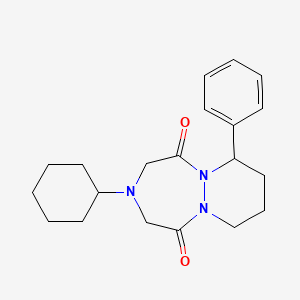
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
